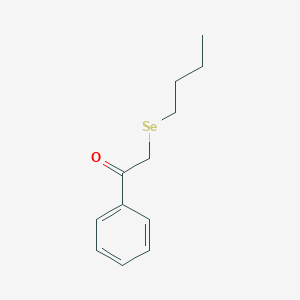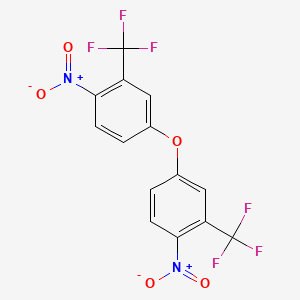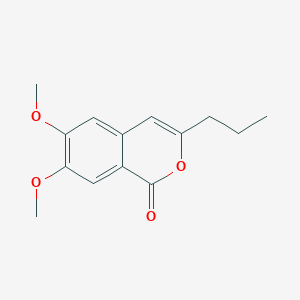![molecular formula C15H15ISi B12551288 Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- CAS No. 192384-39-7](/img/structure/B12551288.png)
Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-: is a specialized organosilicon compound with the molecular formula C15H15ISi and a molecular weight of 350.27 g/mol . This compound is characterized by the presence of an iodo-naphthalenyl group attached to a trimethylsilane moiety through an ethynyl linkage. It is primarily used in advanced chemical synthesis and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with 8-iodo-1-naphthalenyl and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction between the iodo-naphthalenyl and trimethylsilylacetylene.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions, ensuring consistent product quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl linkage allows for coupling reactions with other alkynes or alkenes.
Reduction Reactions: The compound can undergo reduction reactions to form different silane derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Including organolithium or Grignard reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenyl derivatives and silane compounds, which can be further utilized in chemical synthesis and research .
Scientific Research Applications
Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodo group and ethynyl linkage allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilane moiety but lacking the iodo-naphthalenyl group.
Dimethylsilane: Another related compound with two methyl groups attached to the silicon atom.
Uniqueness
Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- is unique due to the presence of the iodo-naphthalenyl group, which imparts distinct reactivity and properties compared to other silane compounds. This uniqueness makes it valuable in specialized chemical synthesis and research applications .
Properties
CAS No. |
192384-39-7 |
|---|---|
Molecular Formula |
C15H15ISi |
Molecular Weight |
350.27 g/mol |
IUPAC Name |
2-(8-iodonaphthalen-1-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C15H15ISi/c1-17(2,3)11-10-13-7-4-6-12-8-5-9-14(16)15(12)13/h4-9H,1-3H3 |
InChI Key |
GZKLMXFEGSQTOE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC2=C1C(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


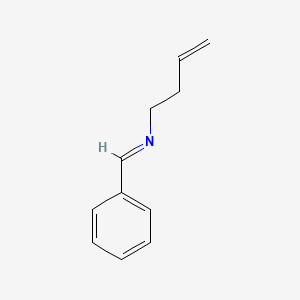
![Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551217.png)
![5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one](/img/structure/B12551223.png)

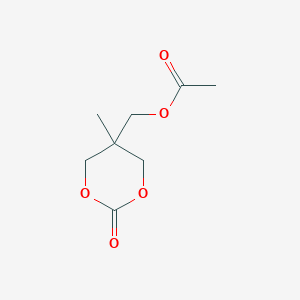
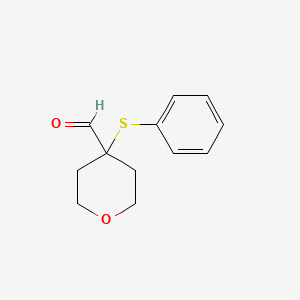
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)

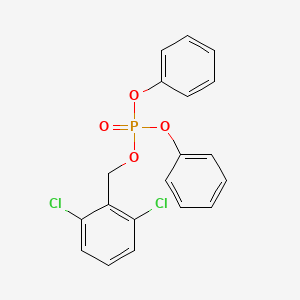
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
